molecular formula C16H24O4S B14346102 Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- CAS No. 94300-08-0

Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-

Katalognummer: B14346102
CAS-Nummer: 94300-08-0
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: CUAQMTCERYMEQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- is a novel compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic ring substituted with tert-butyl groups and a thioether linkage to an acetic acid moiety. Its distinct structure imparts unique chemical and biological properties, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- typically involves the following steps:

    Formation of the Phenolic Intermediate: The initial step involves the synthesis of the phenolic intermediate, which is achieved by the alkylation of a phenol derivative with tert-butyl groups.

    Thioether Formation: The phenolic intermediate is then reacted with a thiol compound under suitable conditions to form the thioether linkage.

    Acetylation: The final step involves the acetylation of the thioether intermediate to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under suitable conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the thioether linkage.

    Substitution: The phenolic and acetic acid moieties can participate in substitution reactions, such as esterification and etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced thioether compounds.

    Substitution: Ester and ether derivatives.

Wissenschaftliche Forschungsanwendungen

Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and oxidative stress-related conditions.

    Industry: Utilized in the development of novel materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- involves its interaction with molecular targets and pathways:

    Antioxidant Activity: The compound exhibits potent antioxidant activity by scavenging reactive oxygen species and inhibiting lipid peroxidation.

    Anti-inflammatory Effects: It modulates the expression of redox-sensitive inflammatory genes, such as vascular cell adhesion molecule-1 and monocyte chemoattractant protein-1, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    AGIX-4207: A phenolic antioxidant and anti-inflammatory compound with a similar structure and properties.

    Probucol: A lipid-lowering agent with antioxidant properties, structurally related to acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-.

Uniqueness

Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- is unique due to its specific substitution pattern on the phenolic ring and the presence of both antioxidant and anti-inflammatory properties. Its distinct structure allows for enhanced cellular uptake and potent inhibition of reactive oxygen species compared to similar compounds .

Eigenschaften

CAS-Nummer

94300-08-0

Molekularformel

C16H24O4S

Molekulargewicht

312.4 g/mol

IUPAC-Name

2-(4,6-ditert-butyl-2,3-dihydroxyphenyl)sulfanylacetic acid

InChI

InChI=1S/C16H24O4S/c1-15(2,3)9-7-10(16(4,5)6)14(13(20)12(9)19)21-8-11(17)18/h7,19-20H,8H2,1-6H3,(H,17,18)

InChI-Schlüssel

CUAQMTCERYMEQW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C(=C1O)O)SCC(=O)O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.